Cas no 836660-06-1 (2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-)
![2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy- structure](https://pt.kuujia.com/scimg/cas/836660-06-1x500.png)
836660-06-1 structure
Nome do Produto:2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-
N.o CAS:836660-06-1
MF:C29H32O2
MW:412.563188552856
CID:1812092
2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy- Propriedades químicas e físicas
Nomes e Identificadores
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- 2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-
- 2-Cyclopenten-1-one, 2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-
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- Inchi: 1S/C29H32O2/c1-18-15-24-25(29(5,6)14-13-28(24,3)4)17-22(18)19(2)21-9-7-20(8-10-21)16-23-26(30)11-12-27(23)31/h7-10,13-15,17,30H,2,11-12,16H2,1,3-6H3
- Chave InChI: JCEFTWYOCOUCNE-UHFFFAOYSA-N
- SMILES: C1(=O)CCC(O)=C1CC1=CC=C(C(C2=C(C)C=C3C(=C2)C(C)(C)C=CC3(C)C)=C)C=C1
Propriedades Experimentais
- Densidade: 1.098±0.06 g/cm3(Predicted)
- Ponto de ebulição: 558.0±50.0 °C(Predicted)
- pka: 4.65±0.30(Predicted)
2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy- Literatura Relacionada
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1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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